

Application Notes: Murine Pyelonephritis Model for Vaborbactam Evaluation

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Compound of Interest

Compound Name: Vaborbactam

Cat. No.: B611620

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Introduction

Vaborbactam is a novel beta-lactamase inhibitor that is used in combination with meropenem to treat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing the *Klebsiella pneumoniae* carbapenemase (KPC) enzyme.[1][2][3] The murine pyelonephritis model is a crucial preclinical tool for evaluating the in vivo efficacy of antimicrobial agents like meropenem-**vaborbactam** against complicated urinary tract infections (cUTIs), including pyelonephritis.[1][3] This model allows for the assessment of bacterial clearance from the kidneys and helps to establish pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with therapeutic success.[2][4][5]

Principle of the Model

The model involves the transurethral inoculation of a pathogenic bacterial strain, typically a KPC-producing *K. pneumoniae* or *Escherichia coli*, into the bladder of female mice.[1][6] The infection then ascends to the kidneys, establishing pyelonephritis. Following a predetermined period to allow for infection establishment, treatment with meropenem-**vaborbactam** is initiated. The primary endpoint is the quantitative determination of bacterial load (Colony Forming Units, CFU) in the kidneys following the treatment period, compared to untreated controls and groups treated with meropenem alone.[1][6]

Applications

- Efficacy Testing: To determine the in vivo activity of meropenem-**vaborbactam** against specific CRE strains.[1][3]
- Dose-Ranging Studies: To identify optimal dosing regimens of **vaborbactam** in combination with meropenem.[6][7]
- PK/PD Analysis: To correlate drug exposure with antibacterial effect and define PK/PD targets for efficacy.[2][4][5]
- Comparative Studies: To compare the efficacy of meropenem-**vaborbactam** to other antimicrobial agents.

Experimental Protocols

I. Materials and Reagents

- Animals: Female C3H/HeJ mice (20-24 g) are often used due to their susceptibility to ascending urinary tract infections.[6][8][9]
- Bacterial Strains: Clinically relevant KPC-producing carbapenem-resistant *Klebsiella pneumoniae* or *Escherichia coli* isolates.[1]
- Growth Media: Tryptic Soy Broth (TSB) and Agar (TSA) or other suitable bacteriological media.
- Anesthetics: Isoflurane or other appropriate anesthetics for minor procedures.
- Reagents: Meropenem, **vaborbactam**, sterile phosphate-buffered saline (PBS), 5% glucose water.[1]
- Equipment: Catheters, syringes, instruments for dissection, stomacher or tissue homogenizer, incubator, spiral plater or manual plating supplies.

II. Experimental Procedure

- Animal Acclimatization and Preparation:
 - House mice in a controlled environment with access to food and water ad libitum.[1]

- Provide 5% glucose water for 6 days prior to and throughout the study to induce diuresis.
[1]
- Inoculum Preparation:
 - Culture the selected bacterial strain overnight in TSB at 37°C.
 - Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 10^8 - 10^9 CFU/mL).
- Induction of Pyelonephritis:
 - Anesthetize mice using isoflurane.
 - Insert a catheter transurethrally into the bladder.
 - Instill a specific volume (e.g., 50 μ L) of the bacterial suspension into the bladder.
- Infection Establishment:
 - Allow the infection to establish for a period of 4 days post-inoculation.[6]
- Treatment Regimen:
 - On day 4 post-infection, initiate treatment.
 - Administer meropenem and **vaborbactam** via intraperitoneal injection every 2 hours for a total of 12 doses over a 24-hour period.[6]
 - Treatment groups may include:
 - Untreated control
 - Meropenem alone (e.g., 100 or 300 mg/kg)[6]
 - Meropenem-**vaborbactam** combination (e.g., 100 mg/kg meropenem + 25 mg/kg **vaborbactam**, 300 mg/kg meropenem + 50 mg/kg **vaborbactam**)[6]
- Endpoint Measurement:

- At the end of the treatment period (e.g., 24 hours after the first dose), euthanize the mice.
- Aseptically remove the kidneys.
- Homogenize the kidneys in sterile PBS.
- Perform serial dilutions of the kidney homogenates and plate on TSA.
- Incubate the plates at 37°C for 18-24 hours.
- Count the colonies to determine the bacterial load (CFU/g of kidney tissue).

Data Presentation

The quantitative data from these experiments are typically presented as the mean \log_{10} CFU per gram of kidney tissue for each treatment group.

Table 1: Efficacy of Meropenem-**Vaborbactam** against KPC-producing *K. pneumoniae* in Murine Pyelonephritis Model

Treatment Group (Dose in mg/kg, q2h)	N	Mean Bacterial Load (\log_{10} CFU/g Kidney) \pm SD	Change from Control (\log_{10} CFU)
Untreated Control (Day 4)	5	6.62 ± 0.98	-
Meropenem (300)	6	5.11 ± 1.23	-1.51
Meropenem (300) + Vaborbactam (50)	6	3.73 ± 0.31	-2.89

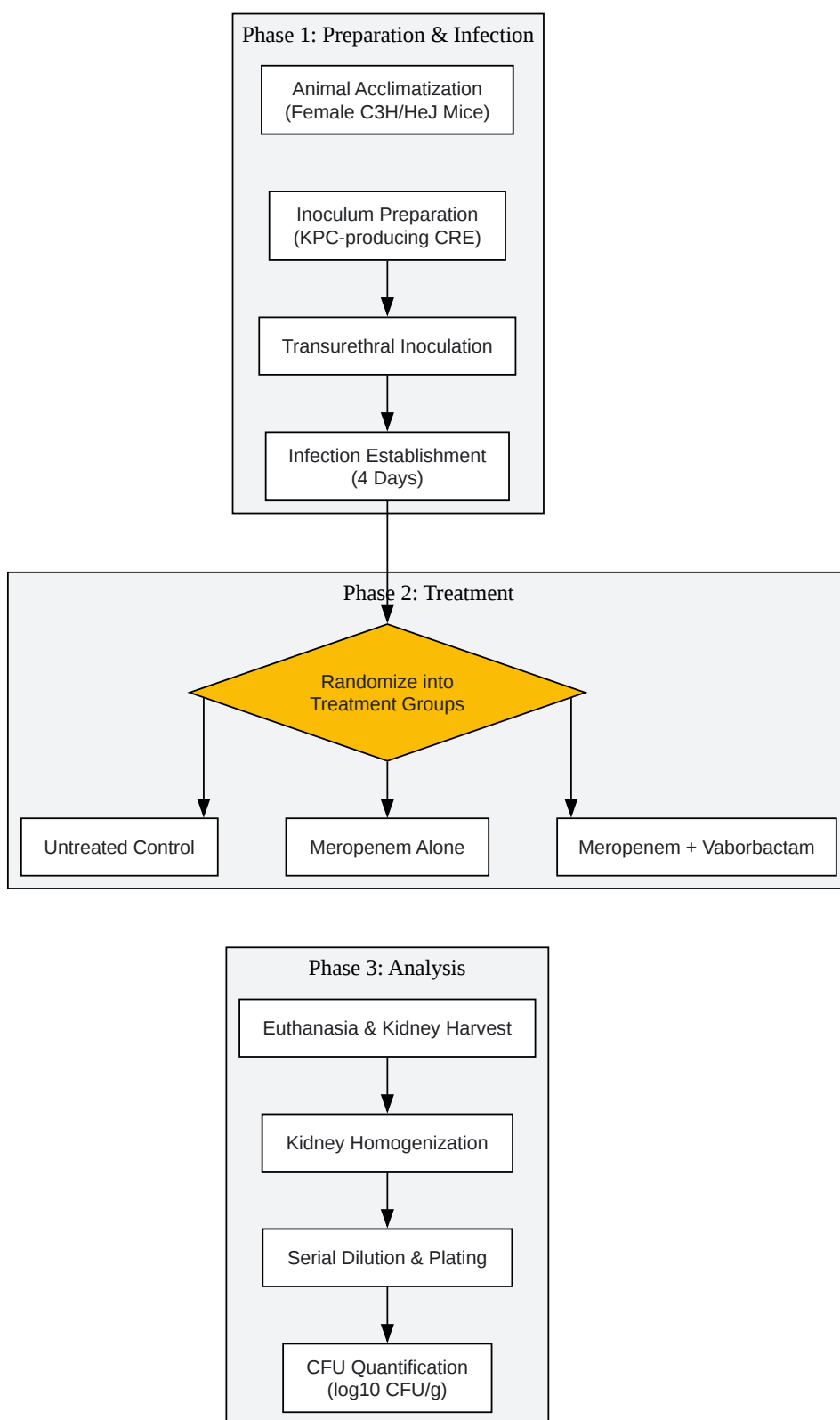
Data are representative and synthesized from published studies for illustrative purposes.[\[1\]](#)[\[6\]](#)

Table 2: Efficacy of Meropenem-**Vaborbactam** against KPC-producing *E. coli* in Murine Pyelonephritis Model

Treatment Group (Dose in mg/kg, q2h)	N	Mean Bacterial Load (\log_{10} CFU/g Kidney) \pm SD	Change from Control (\log_{10} CFU)
Untreated Control (Day 4)	5	6.85 ± 0.75	-
Meropenem (100)	7	5.90 ± 0.82	-0.95
Meropenem (100) + Vaborbactam (25)	7	4.41 ± 1.38	-2.44
Meropenem (100) + Vaborbactam (50)	7	4.33 ± 0.64	-2.52

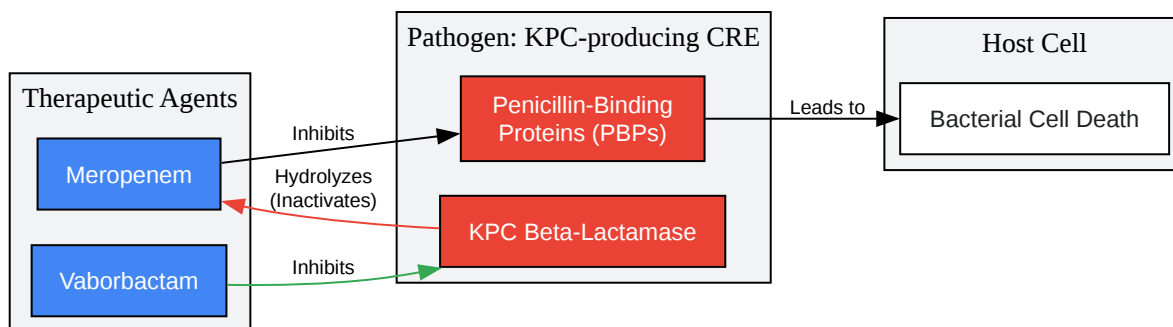
Data are representative and synthesized from published studies for illustrative purposes.^{[1][6]}

Mandatory Visualization



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Caption: Workflow of the murine pyelonephritis model for **vaborbactam** evaluation.



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Caption: Mechanism of action for Meropenem-**Vaborbactam** against KPC-producing bacteria.

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